Ethyl(dimethyl)methoxysilane

Description

Organosilicon chemistry, a field that bridges organic and inorganic chemistry, centers on compounds featuring carbon-silicon bonds. These compounds, known as organosilicon compounds or organosilanes, are integral to numerous scientific and industrial applications. wikipedia.orgnumberanalytics.com This article provides a focused examination of a specific monofunctional methoxysilane, ethyl(dimethyl)methoxysilane, exploring its context within the broader field of organosilicon chemistry.

Structure

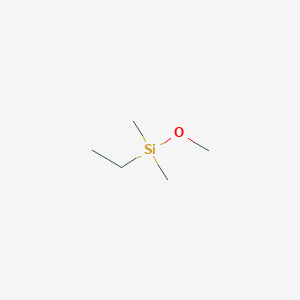

2D Structure

3D Structure

Properties

CAS No. |

52686-75-6 |

|---|---|

Molecular Formula |

C5H14OSi |

Molecular Weight |

118.25 g/mol |

IUPAC Name |

ethyl-methoxy-dimethylsilane |

InChI |

InChI=1S/C5H14OSi/c1-5-7(3,4)6-2/h5H2,1-4H3 |

InChI Key |

SUHRFYWSDBWMFS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)(C)OC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Ethyl Dimethyl Methoxysilane

Hydrosilylation as a Route to Functionalized Silanes

Hydrosilylation is a powerful and atom-economical reaction for forming silicon-carbon bonds. researchgate.net This process involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov It is a cornerstone of the silicones industry, widely used for producing a vast array of organosilicon compounds, including functionalized silanes. researchgate.netlookchem.comresearchgate.net The reaction is typically catalyzed by transition metal complexes and generally proceeds with high efficiency and selectivity. researchgate.net For the synthesis of a compound like ethyl(dimethyl)methoxysilane, the conceptual approach would involve the hydrosilylation of ethylene (B1197577) with dimethylmethoxysilane.

Substrate Scope and Regioselectivity in Hydrosilylation

The versatility of hydrosilylation is evident in its broad substrate scope. The reaction is applicable to a wide range of unsaturated organic molecules. While terminal alkenes are common substrates, the reaction can also be performed with internal alkynes and alkenes bearing various functional groups. nih.govgelest.comchemrxiv.orggoogle.com

A critical aspect of hydrosilylation is its regioselectivity—the preferential addition of the silyl (B83357) group to a specific carbon atom of the unsaturated bond. In the case of terminal alkenes, the reaction commonly exhibits anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon atom. researchgate.netnih.gov This selectivity is crucial for producing linear alkylsilanes, which is the desired outcome for synthesizing the ethyl group in this compound from ethylene. The choice of catalyst and reaction conditions can significantly influence both the reaction's efficiency and its regiochemical outcome. researchgate.net

Table 1: Substrate Scope in Hydrosilylation for Silane (B1218182) Synthesis

| Substrate Class | Example Substrate | Typical Product Type | Key Considerations |

|---|---|---|---|

| Terminal Alkenes | 1-Octene | Linear Alkylsilane | High anti-Markovnikov selectivity with appropriate catalysts. nih.govkcl.ac.uk |

| Internal Alkynes | Diphenylacetylene | Vinylsilane | Regio- and stereoselectivity are major challenges. chemrxiv.org |

| Functionalized Alkenes | Allyl Chloride | Functionalized Alkylsilane | Compatibility of the catalyst with the functional group is critical. lookchem.com |

| Dienes/Enynes | 1,3-Butadiene | Silyl-substituted Dienes | Control of selectivity (e.g., 1,4- vs. 1,2-addition) is important. mdpi.com |

Catalyst Development for Efficient Hydrosilylation Processes

Catalysis is central to the industrial viability of hydrosilylation. For decades, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have been the industry standard due to their high activity and selectivity. researchgate.netnih.govnih.govnih.gov However, the high cost and environmental concerns associated with platinum have driven extensive research into alternative catalysts based on more earth-abundant and less expensive metals. researchgate.net

Significant progress has been made in developing catalysts using first-row transition metals. Nickel-based catalysts, particularly those with α-diimine ligands, have emerged as highly active and selective for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.govkcl.ac.uk These systems offer the advantage of using air-stable and inexpensive precursors. kcl.ac.uk Similarly, iron and cobalt complexes have been developed that show high activity for hydrosilylating various olefins. researchgate.net These developments are paving the way for more sustainable and economical production of functionalized silanes. researchgate.net

Table 2: Comparison of Catalyst Systems for Alkene Hydrosilylation

| Catalyst Metal | Common Precursor/Ligand System | Advantages | Disadvantages |

|---|---|---|---|

| Platinum (Pt) | Speier's (H₂PtCl₆), Karstedt's catalysts | High activity, high selectivity, well-established. researchgate.net | High cost, environmental concerns. researchgate.net |

| Nickel (Ni) | α-diimine ligands, pincer complexes | Earth-abundant, low cost, high activity, anti-Markovnikov selectivity. researchgate.netnih.gov | Can be sensitive to functional groups, potential for olefin isomerization. nih.gov |

| Iron (Fe) | Iminopyridine, pyridinediimine ligands | Very low cost, high activity with certain silanes. researchgate.netmdpi.com | Often requires an activator, can have variable selectivity. researchgate.net |

| Cobalt (Co) | Pyridinediimine ligands | Low cost, high activity. researchgate.net | Catalyst stability and lifetime can be a concern. |

| Rhodium (Rh) / Ruthenium (Ru) | Wilkinson's catalyst, [Cp*Ru(MeCN)₃]PF₆ | Can provide different regio- and stereoselectivity (e.g., for alkynes). researchgate.net | High cost (precious metals). |

Derivatization from Precursor Silanes

An alternative and widely practiced strategy for synthesizing this compound involves starting with a pre-formed silane that already contains the ethyl-dimethyl-silyl framework and subsequently introducing the methoxy (B1213986) group. This is typically achieved through nucleophilic substitution at the silicon center.

Alcoholysis of Halosilanes

The reaction of a halosilane with an alcohol, known as alcoholysis or esterification, is a direct and common method for producing alkoxysilanes. In this specific case, ethyl(dimethyl)chlorosilane would be the precursor. The reaction with methanol (B129727) displaces the chloride atom, forming the desired this compound and hydrogen chloride (HCl) as a byproduct.

Reaction: (CH₃CH₂) (CH₃)₂Si-Cl + CH₃OH → (CH₃CH₂) (CH₃)₂Si-OCH₃ + HCl

This reaction is typically straightforward but requires management of the corrosive HCl byproduct. In industrial settings, a base such as an amine or urea (B33335) may be added to the reaction mixture to act as an HCl scavenger, driving the reaction to completion and forming a salt that can be easily filtered off. The crude product is then purified, usually by distillation, to yield the final alkoxysilane.

Transalkoxylation Reactions

Transalkoxylation, or transesterification, is a reaction where an existing alkoxy group on a silane is exchanged for a different one by reacting it with an excess of a different alcohol. For instance, if one had a precursor like ethyl(dimethyl)ethoxysilane, it could potentially be converted to this compound by reacting it with methanol in the presence of a suitable catalyst.

Reaction: (CH₃CH₂) (CH₃)₂Si-OCH₂CH₃ + CH₃OH ⇌ (CH₃CH₂) (CH₃)₂Si-OCH₃ + CH₃CH₂OH

This reaction is an equilibrium process. To drive it towards the desired product, a large excess of the new alcohol (methanol) is typically used, and the alcohol byproduct (ethanol) is continuously removed from the reaction mixture. The reaction can be catalyzed by both acids and bases, with the choice depending on the specific silane's functional groups. For example, basic catalysts like sodium alkoxides or acid catalysts such as toluenesulfonic acid are commonly employed. Recently, enzymatic catalysts have also been shown to promote the transetherification of alkoxysilanes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. These principles are highly relevant to the synthesis of silanes.

Prevention and Atom Economy (Principles 1 & 2): Hydrosilylation is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product, generating no byproducts. This aligns with the principle of waste prevention.

Catalysis (Principle 9): The use of catalysts is central to silane synthesis. Green chemistry encourages the use of catalytic reagents over stoichiometric ones. The development of catalysts from earth-abundant metals like iron and nickel for hydrosilylation is a significant step forward, reducing reliance on precious metals like platinum. researchgate.net

Less Hazardous Chemical Syntheses (Principle 3): The traditional alcoholysis of chlorosilanes produces corrosive hydrogen chloride gas. Greener alternatives are being explored, such as direct synthesis routes that avoid chlorine altogether. For example, the direct reaction of silicon with alcohols or ethers, often aided by mechanochemistry, can produce alkoxysilanes without generating hazardous byproducts.

Design for Energy Efficiency (Principle 6): Many traditional silane syntheses require high temperatures. The development of highly active catalysts that allow hydrosilylation to proceed at or near room temperature reduces energy consumption. kcl.ac.uk Furthermore, mechanochemical methods, which use mechanical force to induce reactions, can often be performed at lower temperatures and without solvents, representing a significant energy saving.

By applying these principles, the chemical industry can develop more sustainable methods for producing valuable compounds like this compound, minimizing environmental impact and improving process safety and efficiency.

Chemical Reactivity and Mechanistic Investigations of Ethyl Dimethyl Methoxysilane

Hydrolysis Reactions of Alkoxysilane Moieties

The primary reaction of ethyl(dimethyl)methoxysilane is hydrolysis, a process where the methoxy (B1213986) group (-OCH₃) reacts with water to form a hydroxyl group (-OH), yielding the corresponding silanol (B1196071), ethyl(dimethyl)silanol, and methanol (B129727) as a byproduct. This reaction is the essential first step that precedes condensation.

Si(CH₃)₂(C₂H₅)(OCH₃) + H₂O ⇌ Si(CH₃)₂(C₂H₅)(OH) + CH₃OH

Kinetics and Thermodynamics of Hydrolysis under Varied Conditions

While specific kinetic studies for this compound are not extensively available in peer-reviewed literature, the reactivity can be inferred from studies on analogous alkoxysilanes. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the nature of the substituents on the silicon atom.

The hydrolysis of alkoxysilanes is generally a catalytic reaction, often exhibiting pseudo-first-order kinetics with respect to the alkoxysilane concentration. nih.gov The reaction rates are influenced by both steric and inductive effects of the non-hydrolyzable alkyl groups attached to the silicon atom.

Inductive Effects : Under acidic conditions, electron-donating alkyl groups like methyl and ethyl increase the rate of hydrolysis by stabilizing the positively charged transition state that forms upon protonation of the alkoxy group. unm.edu Conversely, under basic conditions, these electron-donating groups slow the reaction by destabilizing the negatively charged pentacoordinate intermediate. unm.edu

Leaving Group : The nature of the alkoxy group is crucial. Methoxysilanes typically hydrolyze 6 to 10 times faster than corresponding ethoxysilanes due to the methoxy group being a better leaving group. gelest.com

Thermodynamics : Hydrolysis and condensation reactions are generally reported to be endothermic. nih.gov

Kinetic data for a structurally similar compound, dimethyldiethoxysilane (DMDEOS), shows a distinct pH dependency, as detailed in the table below.

Table 1: Hydrolysis Rate Constants for Dimethyldiethoxysilane (DMDEOS) in Acidic Media

| pH | Hydrolysis Constant (M⁻¹ min⁻¹) |

|---|---|

| 2 | ~0.60 |

| 3 | ~0.35 |

| 4 | ~0.10 |

| 5 | ~0.05 |

This table illustrates the change in hydrolysis rate constants for DMDEOS across a range of acidic pH values. Data adapted from studies on the hydrolysis of various alkoxysilanes. nih.gov

Influence of Acidic, Basic, and Neutral Catalysis on Hydrolysis Rates

The hydrolysis of alkoxysilanes is slowest near a neutral pH of approximately 7 and is significantly accelerated by both acid and base catalysts. unm.edu

Acid Catalysis : In acidic conditions, the reaction is initiated by the rapid protonation of the oxygen atom in the alkoxy group. This makes the silicon atom more electrophilic and facilitates a nucleophilic attack by a water molecule, typically following an Sₙ2-Si mechanism. unm.eduresearchgate.net The protonated alkoxy group is a superior leaving group (as an alcohol) compared to an unprotonated one. gelest.com

Base Catalysis : Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu This forms a negatively charged, pentacoordinate silicon intermediate or transition state. Subsequently, the alkoxy group is displaced. This pathway is highly sensitive to steric hindrance from the substituents on the silicon atom.

Table 2: Comparison of Acidic and Basic Catalysis Mechanisms for Alkoxysilane Hydrolysis

| Characteristic | Acid Catalysis | Base Catalysis |

|---|---|---|

| Initial Step | Protonation of the alkoxy oxygen | Nucleophilic attack by OH⁻ on silicon |

| Intermediate/Transition State | Positively charged, protonated species | Negatively charged, pentacoordinate species |

| Effect of Electron-Donating Groups | Accelerates rate | Decelerates rate |

| Steric Hindrance Effect | Less sensitive | More sensitive |

Role of Water Concentration and Solvent Effects on Hydrolysis Progress

The concentration of water and the choice of solvent are critical parameters in controlling the hydrolysis reaction.

Water Concentration : Stoichiometrically, one mole of water is required for the hydrolysis of each mole of the alkoxysilane group. An increase in the water-to-silane molar ratio generally enhances the rate of hydrolysis. However, a very large excess of water can sometimes impede the reaction, which may be due to the low solubility of the non-polar alkoxysilane in a highly aqueous medium, leading to a phase-separated system. nih.gov

Solvent Effects : Solvents are often used as homogenizing agents to ensure the miscibility of the alkoxysilane and water. nih.gov The type of solvent can significantly affect the reaction kinetics. Protic solvents, such as alcohols, can participate in hydrogen bonding, which can influence the reactivity of water. researchgate.net The use of an alcohol solvent that differs from the alkoxy group of the silane (B1218182) (e.g., using ethanol (B145695) with a methoxysilane) can lead to transesterification reactions, complicating the kinetic profile. researchgate.net The polarity of the solvent also plays a role in stabilizing the charged intermediates formed during acid or base catalysis. researchgate.net

Formation and Stability of Silanol Intermediates from this compound

The hydrolysis of this compound produces ethyl(dimethyl)silanol (C₂H₅(CH₃)₂SiOH) as a transient intermediate. nist.gov Silanols are generally unstable and tend to undergo self-condensation to form siloxane bonds. gelest.comwikipedia.org The persistence of these silanol intermediates is a key factor that dictates the subsequent condensation pathway.

The stability of silanols is influenced by steric hindrance; bulkier organic groups can sterically shield the silanol group and slow down the rate of condensation. For ethyl(dimethyl)silanol, the steric bulk is minimal, and thus it is expected to be highly reactive and readily participate in condensation reactions. The formation of the siloxane bond is generally thermodynamically favored, although an equilibrium exists between silanols and siloxanes in the presence of water. gelest.com

Condensation and Oligomerization Pathways

Following hydrolysis, the resulting ethyl(dimethyl)silanol intermediates can react with each other or with unhydrolyzed alkoxysilane molecules to form a siloxane bond (Si-O-Si). Because this compound is a monofunctional silane, it can only form a dimer, 1,3-diethyl-1,1,3,3-tetramethyldisiloxane. It is incapable of forming long-chain polymers or cross-linked networks. nih.gov

Mechanism of Siloxane (Si-O-Si) Bond Formation from Silanol Groups

The formation of the siloxane bond is also a catalytic process, accelerated by both acids and bases. Two primary condensation pathways exist:

Water Condensation : Two silanol molecules react to form a disiloxane and a water molecule. wikipedia.org2 Si(CH₃)₂(C₂H₅)(OH) ⇌ (C₂H₅)(CH₃)₂Si-O-Si(CH₃)₂(C₂H₅) + H₂O

Alcohol Condensation : A silanol molecule reacts with an unhydrolyzed alkoxysilane molecule to produce a disiloxane and an alcohol molecule. unm.eduSi(CH₃)₂(C₂H₅)(OH) + Si(CH₃)₂(C₂H₅)(OCH₃) ⇌ (C₂H₅)(CH₃)₂Si-O-Si(CH₃)₂(C₂H₅) + CH₃OH

The mechanisms for these condensation reactions are analogous to those for hydrolysis:

Acid-Catalyzed Condensation : This mechanism involves the protonation of a silanol's hydroxyl group, making it a better leaving group (water). This protonated silanol is then attacked by the oxygen of another silanol molecule. nih.govresearchgate.net

Base-Catalyzed Condensation : In basic media, a silanol is deprotonated to form a highly reactive silanolate anion. This anion then acts as a potent nucleophile, attacking the silicon atom of another neutral silanol molecule. unm.edu

Factors Governing Linear vs. Cyclic Oligomer Formation

The hydrolysis and subsequent condensation of difunctional organoalkoxysilanes, such as this compound, can lead to the formation of both linear and cyclic oligomers. The distribution between these structures is not random but is governed by a combination of thermodynamic, kinetic, and experimental factors.

Initially, the hydrolysis of a dialkyldialkoxysilane like dimethyldimethoxysilane yields silanediols, which then condense to form linear siloxane oligomers. wikipedia.orgscispace.com These linear structures are generally considered to be less stable than their cyclic counterparts. frontiersin.org The conversion from linear chains to cyclic species, particularly the thermodynamically stable six- and eight-membered rings (hexamethylcyclotrisiloxane and octamethylcyclotetrasiloxane), is often promoted by heat treatment. scispace.comresearchgate.net

The reaction medium and concentration also play a crucial role. Studies on dimethoxydimethylsilane have shown that at lower concentrations of the alkoxysilane, the formation of siloxanes is more difficult, but the proportion of linear structures is enhanced. researchgate.net Conversely, intramolecular condensation, leading to cyclization, is favored under dilute conditions where intermolecular reactions are less probable. The choice of solvent can also influence the outcome, with the formation ratio of linear siloxanes increasing with a decrease in the boiling point of the solvent used. researchgate.net

The general pathway for the hydrolysis of a difunctional silane leading to linear and cyclic products can be summarized as follows wikipedia.org:

Hydrolysis: R₂Si(OR')₂ + 2H₂O → R₂Si(OH)₂ + 2R'OH

Linear Condensation: n R₂Si(OH)₂ → HO(R₂SiO)ₙH + (n-1)H₂O

Cyclic Condensation: n R₂Si(OH)₂ → (R₂SiO)ₙ + nH₂O

| Factor | Effect on Linear Oligomer Formation | Effect on Cyclic Oligomer Formation | Reference |

|---|---|---|---|

| Temperature | Initial product of condensation | Favored upon heating/annealing of linear oligomers | scispace.comresearchgate.net |

| Concentration | Favored at higher concentrations | Favored at lower concentrations (intramolecular reaction) | researchgate.net |

| Catalyst | Acid catalysts (e.g., HCl) can increase the fraction of linear products | Thermodynamic product, often formed during equilibration | scispace.comresearchgate.net |

| Thermodynamic Stability | Less stable | More stable, especially D3 and D4 rings | frontiersin.org |

Catalytic Effects on Condensation Kinetics and Product Distribution

Catalysts are pivotal in controlling both the rate of condensation and the distribution of products in the polycondensation of organoalkoxysilanes. The reaction can be catalyzed by acids, bases, or specific organometallic compounds, with each catalyst type imparting a distinct influence on the reaction mechanism and outcome. nih.gov

Acid Catalysis: In an acidic medium, such as in the presence of hydrochloric acid (HCl), the hydrolysis of alkoxysilanes is rapid. The subsequent condensation, however, tends to be slower. Research on dimethoxydimethylsilane oligomers has demonstrated that when HCl is used as a catalyst, the resulting product has a higher fraction of linear siloxane components compared to uncatalyzed or base-catalyzed reactions. scispace.comresearchgate.net This suggests that acid catalysis kinetically favors the formation of linear chains over the thermodynamically preferred cyclic structures.

"Active Medium" Polycondensation: A specific case of acid catalysis involves using an excess of a carboxylic acid, like acetic acid, which acts simultaneously as a reagent, catalyst, and solvent. In the polycondensation of diethoxydimethylsilane in an acetic acid medium, it has been shown that the process selectivity can be managed to produce either linear oligomers or cyclosiloxanes with high selectivity and yield. researchgate.net The reaction proceeds through a series of steps including acidolysis of the alkoxy group, esterification, hydrolysis of the resulting acetoxy group, and finally heterofunctional condensation between silanol and acetoxysilyl groups. researchgate.net

Base Catalysis: Base catalysis, for example with ammonia, generally promotes the condensation reaction. Studies on the co-hydrolysis of tetraethoxysilane (TEOS) and dimethyldiethoxysilane (DDS) catalyzed by ammonia showed that the presence of DDS slowed the hydrolysis of TEOS, while the presence of TEOS accelerated the hydrolysis of DDS. researchgate.net This demonstrates that in mixed systems, the catalyst's effect on kinetics is complex and interdependent on the specific silanes present.

| Catalyst Type | Effect on Kinetics | Predominant Product Structure | Reference |

|---|---|---|---|

| Acid (e.g., HCl) | Accelerates hydrolysis. | Higher fraction of linear oligomers (kinetic product). | scispace.comresearchgate.net |

| "Active Medium" (Acetic Acid) | Complex mechanism; allows for high selectivity. | Can be controlled to yield either linear or cyclic products. | researchgate.net |

| Base (e.g., Ammonia, DMF) | Promotes condensation. | Facilitates conversion to more stable cyclic forms. | researchgate.netresearchgate.net |

| None | Slow reaction. | Mixture of linear and cyclic products. | researchgate.net |

Polymerization and Copolymerization Dynamics of this compound Derivatives

Polycondensation Mechanisms of Organoalkoxysilanes

The conversion of organoalkoxysilane monomers like this compound into polysiloxanes is primarily achieved through polycondensation reactions. These can be broadly categorized into hydrolytic and non-hydrolytic mechanisms.

Hydrolytic Polycondensation: This is the most common route, involving the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) intermediates, followed by their condensation to form siloxane (Si-O-Si) bonds. The condensation can occur via two pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a molecule of methanol.

≡Si–OH + MeO–Si≡ → ≡Si–O–Si≡ + MeOH

Non-hydrolytic Polycondensation: An important alternative is the Piers-Rubinsztajn reaction, which avoids the use of water and the formation of silanol intermediates. This reaction involves the direct, B(C₆F₅)₃-catalyzed coupling of an alkoxysilane with a hydrosilane, eliminating a hydrocarbon as the sole byproduct. mcmaster.casci-hub.se This method is highly efficient for creating well-defined copolymers with perfectly alternating structures, as it avoids the redistribution reactions common under acidic or basic hydrolytic conditions. mcmaster.casci-hub.se

≡Si–OR + H–Si≡ --[B(C₆F₅)₃]--> ≡Si–O–Si≡ + R–H

Formation of Polysiloxane Networks through Hydrolytic Polycondensation

While difunctional silanes like this compound primarily act as chain extenders to form linear polymers or cyclize, they are crucial components in the formation of complex polysiloxane networks. These networks are typically formed using trifunctional (T) or tetrafunctional (Q) alkoxysilanes as branching or cross-linking points.

By introducing a difunctional (D) monomer such as dimethyldiethoxysilane (DDS) into a system with a tetrafunctional monomer like tetraethoxysilane (TEOS), the properties of the resulting network can be precisely controlled. researchgate.netmdpi.com The D-units are incorporated into the silica (B1680970) network, interrupting the highly cross-linked structure and imparting flexibility. The relative rates of hydrolysis and condensation of the different silane precursors are critical, as they determine the homogeneity and microstructure of the final material. researchgate.net For instance, in ammonia-catalyzed systems of TEOS and DDS, the differing reaction rates influence the particle structure, leading to materials with complex fractal geometries. researchgate.net

Copolymerization with Other Monomers for Hybrid Material Architectures

The versatility of this compound and its derivatives is fully realized in their ability to copolymerize with other monomers to create advanced hybrid materials. This can involve co-polycondensation with other silane precursors or integration with organic polymer systems.

Copolymerization with Alkoxysilanes: As discussed, co-polycondensation of difunctional silanes with tri- or tetrafunctional silanes is a standard method for producing cross-linked silicone materials with tailored mechanical properties and hydrophobicity. mdpi.com The non-hydrolytic Piers-Rubinsztajn reaction is particularly adept at producing well-defined, alternating copolymers by reacting dialkoxysilanes with various dihydrosilanes. sci-hub.se

Copolymerization with Organic Polymers: Hybrid organic-inorganic materials can be synthesized by incorporating siloxane units into organic polymer backbones. For example, moisture-curable polyurethane/polysiloxane (PUSR) copolymers can be prepared. researchgate.net In such a synthesis, an organic prepolymer is end-capped with an alkoxysilane. Upon exposure to moisture, the alkoxy groups hydrolyze and condense to form a cross-linked Si-O-Si network, imparting improved thermal stability and surface properties to the original organic polymer. researchgate.net This approach allows for the combination of the flexibility and toughness of polyurethanes with the durability and hydrophobicity of polysiloxanes.

Ligand Exchange and Redistribution Reactions at the Silicon Center

Beyond hydrolysis and condensation, the silicon center of this compound can undergo ligand exchange and redistribution reactions. These reactions involve the scrambling of substituents attached to the silicon atom and can occur under catalytic conditions. Redistribution reactions can alter the structure of polysiloxanes and are a key consideration in controlling polymer architecture. mcmaster.ca

These reactions are well-documented for alkoxy- and siloxysilanes and can be catalyzed by various agents, including bases and organometallic complexes like dimethyltitanocene. researchgate.netresearchgate.net A common redistribution reaction is the silyl-ester exchange, where an alkoxy group on the silicon atom is exchanged with an alkoxy group from an organic ester under forcing conditions. researchgate.net

In some polycondensation reactions, such as the B(C₆F₅)₃-catalyzed reaction between dihydrosilanes and dialkoxysilanes, an exchange of hydrogen and alkoxy groups at the reacting silicon centers can occur, leading to some scrambling in the polymer backbone. sci-hub.se The susceptibility of silicones to redistribution under acidic or basic conditions is a primary reason why non-hydrolytic methods like the Piers-Rubinsztajn reaction are valuable for creating precisely structured materials, as they operate under neutral conditions where these side reactions are minimized. mcmaster.ca

Interfacial Reactions with Inorganic Substrates

The interfacial reactions of this compound with inorganic substrates are predominantly governed by the presence of hydroxyl groups on the substrate surface. These reactions are crucial for surface modification, adhesion promotion, and the formation of protective coatings. The primary mechanism involves the hydrolysis of the methoxy group followed by a condensation reaction with the surface hydroxyls, leading to the formation of a stable covalent bond.

Surface Adsorption and Covalent Bonding Mechanisms

The interaction of this compound with an inorganic substrate, such as silica, initiates with the physical adsorption of the silane molecule onto the surface. This adsorption is often facilitated by hydrogen bonding between the oxygen atom of the methoxy group and the surface hydroxyl (silanol) groups nih.gov. In the presence of surface moisture or added water, the methoxy group of this compound undergoes hydrolysis to form a reactive silanol intermediate, ethyl(dimethyl)silanol, and methanol as a byproduct.

This intermediate silanol is highly reactive towards the hydroxyl groups present on the inorganic substrate. The subsequent step involves a condensation reaction between the silanol group of the hydrolyzed silane and a surface hydroxyl group. This reaction results in the formation of a strong and durable covalent siloxane bond (Si-O-Si) between the ethyl(dimethyl)silyl moiety and the substrate, with the elimination of a water molecule gelest.comacs.org. This process, known as silylation, effectively grafts the organosilane onto the inorganic surface acs.org.

Hydrolysis: (CH₃CH₂) (CH₃)₂Si-OCH₃ + H₂O → (CH₃CH₂) (CH₃)₂Si-OH + CH₃OH

Condensation: (CH₃CH₂) (CH₃)₂Si-OH + HO-[Substrate] → (CH₃CH₂) (CH₃)₂Si-O-[Substrate] + H₂O

The stability and nature of the resulting organic layer are influenced by the potential for cross-linking between adjacent adsorbed silane molecules. However, as a monofunctional silane, this compound can only form a single bond with the surface and cannot create a cross-linked polymer network on its own. This leads to the formation of a self-assembled monolayer semanticscholar.org.

The kinetics of these reactions are influenced by several factors, including the concentration of the silane, the amount of available water, the reaction temperature, and the pH of the system nih.govchemeo.com. Both acid and base catalysis can accelerate the rates of hydrolysis and condensation researchgate.net.

Impact of Surface Hydroxyl Groups on Reactivity

The density and accessibility of hydroxyl groups on the inorganic substrate surface are critical factors that significantly influence the reactivity and grafting density of this compound gelest.com. Surfaces with a high concentration of accessible silanol groups will exhibit a greater extent of reaction, leading to a more densely packed monolayer of the grafted silane.

Different types of surface hydroxyl groups, such as isolated, vicinal (hydrogen-bonded), and geminal silanols, can exhibit varying reactivities. Isolated silanol groups are generally considered to be the most reactive sites for the grafting of monofunctional silanes like this compound. The reaction with vicinal hydroxyl groups can also occur, though their proximity might introduce steric hindrance.

The reactivity of the surface can be modified through pre-treatment processes. For instance, thermal or chemical dehydration can reduce the number of surface hydroxyl groups, thereby decreasing the potential for reaction with the silane. Conversely, surface activation methods that increase the concentration of hydroxyl groups can enhance the grafting density.

Below is an interactive data table summarizing the key aspects of the interfacial reactions of this compound with inorganic substrates.

| Reaction Stage | Description | Key Factors Influencing the Stage |

| Surface Adsorption | Initial physical attachment of this compound to the substrate surface. | Surface energy of the substrate, hydrogen bonding capability. |

| Hydrolysis | Cleavage of the Si-OCH₃ bond by water to form a reactive silanol intermediate. | Water availability, pH (acid or base catalysis), temperature. |

| Covalent Bonding (Condensation) | Reaction between the silanol intermediate and surface hydroxyl groups to form a Si-O-Substrate bond. | Density and accessibility of surface hydroxyl groups, steric hindrance from alkyl groups, temperature. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl Dimethyl Methoxysilane and Its Reactants/products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Silane (B1218182) Chemistry

NMR spectroscopy is an indispensable tool for characterizing organosilicon compounds, providing detailed information about the silicon atom's environment and the structure of the organic substituents.

²⁹Si NMR spectroscopy is uniquely powerful for probing the connectivity of silicon atoms, making it essential for studying the hydrolysis and condensation of alkoxysilanes like ethyl(dimethyl)methoxysilane. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment and the number of attached siloxane (Si-O-Si) bonds. unavarra.es

The analysis of ²⁹Si NMR spectra often employs the Dⁿ notation for difunctional silanes such as this compound, where 'D' signifies a silicon atom bonded to two organic groups (ethyl and methyl) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) attached to it.

D⁰ : Represents the unreacted monomer, this compound, or its hydrolyzed, uncondensed form, ethyldimethylsilanol.

D¹ : Corresponds to a silicon atom at the end of a chain, linked to one other silicon atom via a siloxane bond.

D² : Represents a silicon atom within a linear polymer chain, connected to two other silicon atoms.

During the condensation of this compound, the D⁰ signal will decrease in intensity, while D¹ and D² signals will appear and grow, indicating the formation of oligomers and polymers. researchgate.net By integrating the signals corresponding to these different species, the degree of condensation can be quantified. researchgate.net The chemical shifts for these species are influenced by the substituents on the silicon atom. unavarra.esunige.ch For instance, the ²⁹Si chemical shift for the closely related dimethyldimethoxysilane is approximately -5.5 ppm relative to tetramethylsilane (B1202638) (TMS).

Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for Dⁿ Species in Dimethylsiloxane Systems (Note: Data is illustrative for dimethylsiloxane systems, analogous to what would be observed for ethyl(dimethyl)siloxane systems)

| Silicon Species | Notation | Typical Chemical Shift Range (ppm vs. TMS) |

| Monomer | D⁰ | 0 to -10 |

| Chain End | D¹ | -15 to -25 |

| Middle Group | D² | -18 to -28 |

This table provides generalized data based on principles of ²⁹Si NMR spectroscopy for organosilanes. researchgate.net

¹H and ¹³C NMR spectroscopy are used to characterize the organic groups attached to the silicon atom and to monitor the progress of reactions. nih.gov In this compound, distinct signals are expected for the ethyl (-CH₂CH₃), dimethyl (-CH₃), and methoxy (B1213986) (-OCH₃) groups.

¹H NMR: The spectrum would show a quartet and a triplet for the ethyl group, a singlet for the two equivalent Si-CH₃ groups, and a singlet for the methoxy group protons. The chemical shift of the methoxy protons is particularly useful for monitoring hydrolysis. researchgate.net As the Si-OCH₃ group is hydrolyzed to a Si-OH group and methanol (B129727) is released, the intensity of the methoxy signal (typically around 3.5 ppm) decreases. researchgate.net

¹³C NMR: The ¹³C spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the ethyl, dimethyl, and methoxy moieties. docbrown.info Changes in the chemical environment of the carbon atoms during reaction can also be tracked.

The chemical shifts are measured relative to an internal standard, typically tetramethylsilane (TMS). docbrown.infowiley-vch.deillinois.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures like dimethyldimethoxysilane and general principles of NMR spectroscopy) docbrown.infochemicalbook.com

| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-CH₃ | Dimethyl | ~0.1 | ~ -4.0 |

| Si-CH₂-CH₃ | Methylene | ~0.5 | ~8.0 |

| Si-CH₂-CH₃ | Methyl | ~0.9 | ~7.0 |

| Si-O-CH₃ | Methoxy | ~3.4 | ~50.0 |

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups and Bond Vibrations

FTIR spectroscopy is a rapid and effective technique for identifying functional groups and tracking chemical transformations in silane chemistry. gelest.com The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational bands for this compound include:

Si-O-C stretching: A strong and characteristic band, or set of bands, typically appears in the 1100-1000 cm⁻¹ region for Si-alkoxy compounds. gelest.comresearchgate.net The peak for the Si-O-CH₃ vibration is often observed around 1090 cm⁻¹. researchgate.netresearchgate.net

Si-C stretching (from Si-CH₃): A sharp, strong band is characteristically found around 1260 cm⁻¹. gelest.com

C-H stretching and bending: Vibrations from the methyl and ethyl groups occur in the 2970-2850 cm⁻¹ (stretching) and 1460-1370 cm⁻¹ (bending) regions. gelest.com

Si-CH₂ rocking: The presence of the Si-CH₂-CH₃ group gives rise to bands in the 1250-1220 cm⁻¹ range. gelest.com

During hydrolysis and condensation, the prominent Si-O-C band near 1090 cm⁻¹ will decrease in intensity, while a new, broad, and very strong band corresponding to Si-O-Si stretching will emerge between 1130 cm⁻¹ and 1000 cm⁻¹. gelest.com This transformation is a clear indicator of the formation of siloxane oligomers and polymers.

Table 3: Characteristic FTIR Absorption Bands for this compound and its Condensation Products

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comment |

| C-H (Alkyl) | Stretching | 2970-2850 | Present in reactant and product. |

| Si-CH₃ | Symmetric Deformation | ~1260 | Characteristic sharp peak. gelest.com |

| Si-O-C | Asymmetric Stretching | ~1090 | Strong band, diminishes during hydrolysis. gelest.comresearchgate.net |

| Si-O-Si | Asymmetric Stretching | 1130-1000 | Appears as a broad, strong band upon condensation. gelest.com |

| Si-CH₂-CH₃ | Si-CH₂ Bending | 1250-1220 | Weaker than the Si-CH₃ band. gelest.com |

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatography is essential for separating the components of complex mixtures that can result from silane reactions, allowing for their individual identification and quantification.

GC-MS is a powerful combination for analyzing volatile compounds like this compound and its early-stage reaction products. rsc.org Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. nih.govresearchgate.net The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. researchgate.net

This technique can be used to:

Assess Purity: Determine the purity of the starting this compound monomer by detecting any impurities. rsc.org

Identify Products: Identify volatile by-products (e.g., methanol from hydrolysis) and low-molecular-weight oligomers (e.g., disiloxanes, trisiloxanes). researchgate.net

Confirm Structure: The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions corresponding to the loss of methyl (-15 amu), ethyl (-29 amu), and methoxy (-31 amu) groups. nih.gov Unexpected peaks can sometimes arise from gas-phase reactions with residual water in the ion source. researchgate.netwiley.com

As condensation reactions proceed, they form oligomers and polymers that are often too large and non-volatile for GC analysis. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the preferred method for characterizing these larger molecules. researchgate.netpaint.org

SEC separates molecules based on their hydrodynamic volume in solution. paint.orgscholaris.ca A solution of the polymer is passed through a column packed with porous gel. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have longer retention times. scholaris.ca

By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polysiloxane product can be determined. acs.org This information is critical for understanding how reaction conditions affect the final polymer structure and properties.

Thermal Analysis Methods for Reaction Kinetics and Material Stability (e.g., TGA, DSC)

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition kinetics of this compound and its related reaction products. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for elucidating the thermal behavior of materials by monitoring changes in mass and heat flow as a function of temperature. These methods provide valuable insights into the reaction mechanisms, stability under thermal stress, and the influence of various factors on the decomposition pathways of alkoxysilanes.

Thermogravimetric Analysis (TGA)

For instance, studies on materials derived from MTMS show distinct stages of weight loss. A typical TGA curve for a material containing methylsiloxane moieties would likely exhibit an initial slight weight loss at lower temperatures (around 100-200°C) due to the evaporation of physically adsorbed water or residual solvents. The primary decomposition of the organic groups attached to the silicon atom occurs at significantly higher temperatures. Research on silica-methyltrimethoxysilane hybrid glasses indicates that the thermal decomposition of the methyl groups takes place at approximately 600°C. Similarly, in hybrid aerogels based on MTMS, an endothermic peak around 550°C is attributed to the decomposition of the methyl groups.

Based on these analogous systems, a hypothetical TGA profile for the decomposition of a material derived from this compound can be proposed. The decomposition would likely proceed in distinct steps, with the ethyl and methyl groups degrading at high temperatures.

Hypothetical TGA Data for a Polymerized this compound Material

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 100 - 200 | ~2 | Loss of adsorbed water and volatiles |

| 350 - 500 | ~15 | Initial decomposition of ethyl groups |

| 500 - 650 | ~10 | Decomposition of methyl groups and further fragmentation |

| > 650 | - | Residual silica (B1680970) (SiO₂) |

This table presents hypothetical data based on the thermal behavior of similar alkoxysilanes.

The kinetics of the thermal decomposition can be investigated by performing TGA experiments at multiple heating rates and applying model-free kinetic analysis methods. youtube.com This approach allows for the determination of the activation energy of decomposition without assuming a specific reaction model. netzsch.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to study the kinetics of chemical reactions, including polymerization and decomposition.

For this compound, DSC can be employed to study the thermodynamics and kinetics of its hydrolysis and condensation reactions. The hydrolysis of alkoxysilanes is generally an endothermic process, while condensation reactions are typically exothermic. mdpi.com The heat flow measured by DSC can be used to monitor the extent of these reactions and to determine kinetic parameters such as the activation energy and the reaction order.

While specific DSC thermograms for this compound are not widely published, the analysis of related compounds provides a framework for understanding its expected behavior. For example, the hydrolysis and condensation of various alkoxysilanes have been studied, revealing the influence of factors like pH, water-to-silane ratio, and the nature of the alkyl and alkoxy groups on the reaction kinetics. unm.edu The presence of different substituents on the silicon atom, such as methyl and ethyl groups, can influence the reaction rates through steric and inductive effects.

A hypothetical DSC curve for the curing (hydrolysis and condensation) of this compound would likely show an initial endothermic peak corresponding to the hydrolysis reaction, followed by a broader exothermic peak representing the condensation polymerization. The temperatures and enthalpies of these transitions would provide critical information about the reaction process.

Hypothetical DSC Data for the Curing of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Hydrolysis (Endotherm) | 40 | 65 | +25 |

| Condensation (Exotherm) | 80 | 110 | -90 |

This table presents hypothetical data based on the general behavior of alkoxysilane hydrolysis and condensation reactions.

By conducting DSC experiments at various heating rates, kinetic parameters for the curing process can be calculated. This information is vital for optimizing processing conditions and predicting the material's performance and stability over time. mt.com The thermal stability of the final cured material can also be assessed by observing the onset temperature of decomposition in a high-temperature DSC scan.

Applications in Materials Science and Engineering Excluding Biological/clinical Aspects

Silane (B1218182) Coupling Agent Functionality in Composite Materials

As a coupling agent, Ethyl(dimethyl)methoxysilane is instrumental in the creation of composite materials with enhanced properties. researchgate.net Silane coupling agents, in general, are silicon-based molecules that possess two types of reactivity, inorganic and organic, within the same molecule. dow.com This dual-functionality allows them to form a durable link between dissimilar materials. dow.com

The primary function of a silane coupling agent is to improve the bond between an inorganic substrate, such as glass or mineral fillers, and an organic polymer matrix. dow.comdtu.dk The methoxy (B1213986) group on this compound can hydrolyze in the presence of water to form a reactive silanol (B1196071) group. ccl.netresearchgate.net This silanol can then react with hydroxyl groups on the surface of inorganic fillers to form stable covalent oxane bonds (Si-O-Si). dow.comccl.netnih.gov

This process creates a strong interfacial layer that effectively transfers stress from the weaker polymer matrix to the stronger reinforcing filler. nih.gov The result is a composite material with significantly improved mechanical integrity. The ethyl and dimethyl groups of the silane are designed to be compatible with the organic polymer matrix, ensuring a strong connection through mechanisms like interpenetrating polymer network formation. researchgate.netnih.gov

The surface of inorganic fillers like silica (B1680970) is often hydrophilic due to the presence of silanol groups, which can lead to strong filler-filler interactions and poor dispersion in a hydrophobic polymer matrix. rubber.or.kr This agglomeration can compromise the mechanical properties of the final composite. rubber.or.kr

Treating the surface of these reinforcing agents with this compound can significantly improve their dispersion. The silane molecules bond to the filler surface, and the organic ethyl and dimethyl groups alter the surface energy of the filler, making it more compatible with the polymer matrix. chalmers.segelest.com This surface modification reduces the tendency of the filler particles to clump together, leading to a more uniform distribution throughout the polymer. rubber.or.kr Improved dispersion is critical for achieving consistent and enhanced material properties. nih.gov

Mechanical Stability: The strong covalent bonds formed at the interface lead to significant improvements in mechanical properties such as tensile strength, flexural strength, and impact resistance. rubber.or.krnih.govresearchgate.net By ensuring efficient stress transfer, the silane coupling agent allows the composite to withstand greater loads before failure. nih.gov

Hydrolytic Stability: The interface between an organic polymer and an inorganic filler is often susceptible to degradation by moisture. Water molecules can disrupt the weaker bonds at the interface, leading to a loss of adhesion and mechanical strength. The covalent Si-O-Si bonds formed by the silane coupling agent are highly resistant to hydrolysis, which significantly enhances the long-term durability and hydrolytic stability of the composite, especially in humid environments. nih.govgoogleapis.com

Table 1: Impact of Silane Coupling Agents on Composite Properties

| Property | Effect of Silane Treatment | Mechanism |

|---|---|---|

| Mechanical Strength | Increased | Enhanced interfacial adhesion and stress transfer. nih.govresearchgate.net |

| Thermal Stability | Increased | Formation of stable siloxane bonds at the interface. justia.com |

| Hydrolytic Stability | Increased | Creation of hydrolysis-resistant covalent bonds. nih.gov |

| Filler Dispersion | Improved | Surface energy modification of the filler. rubber.or.kr |

Coatings, Adhesives, and Sealants Formulations

In the realm of coatings, adhesives, and sealants, this compound functions as a critical adhesion promoter and a precursor for creating specialized surface treatments. dow.com

Silanes are widely employed to enhance the adhesion of coatings, adhesives, and sealants to a variety of inorganic substrates, including metals, glass, and ceramics. dow.comccl.net When used as a primer or blended into a formulation, this compound can form strong, durable bonds with these surfaces. dow.com The mechanism involves the hydrolysis of the methoxy group to a silanol, which then condenses with hydroxyl groups present on the substrate surface, forming covalent bonds. ccl.netgoogleapis.com This results in an adhesive bond with superior resistance to moisture, heat, and chemical attack. dow.com For instance, silanes are used as accelerators for bonding materials like plastics, nylon, and ceramics to silicone rubber. made-in-china.com

Table 2: Adhesion Promotion on Various Substrates

| Substrate | Role of this compound |

|---|---|

| Metals | Forms durable, corrosion-resistant bonds. nih.govshinetsusilicone-global.com |

| Glass | Creates strong, hydrolytically stable covalent bonds. googleapis.comgoogle.com |

| Ceramics | Acts as a cross-linking and bonding agent. made-in-china.com |

The organic groups on the silicon atom of a silane molecule play a crucial role in determining the surface properties of a coating. The ethyl and dimethyl groups of this compound are non-polar hydrocarbon entities. gelest.com When this silane is applied to a surface, these organic groups orient outwards, creating a low-energy, non-polar interface. gelest.com

This low surface energy is responsible for imparting hydrophobic (water-repellent) properties to the treated substrate. gelest.comresearchgate.netresearchgate.net A successful hydrophobic coating works by minimizing hydrogen bonding and shielding the polar surface from interaction with water. gelest.com While providing excellent water repellency, these silane-based coatings often maintain permeability to water vapor, which allows the substrate to "breathe" and prevents damage from trapped moisture. gelest.com Such coatings are valuable for protecting a wide range of materials from water damage. google.com

Role in Sol-Gel Hybrid Coatings for Enhanced Performance

This compound serves as a critical modifying agent in the synthesis of sol-gel hybrid coatings. These coatings, formed through the hydrolysis and condensation of molecular precursors, offer a versatile method for protecting metallic substrates from corrosion. lifescienceglobal.comnih.gov The incorporation of organo-functional silanes into the inorganic network allows for the creation of organically modified silicates (ORMOSILs), which combine the properties of both organic polymers and inorganic glasses. lifescienceglobal.com

The primary function of a monofunctional silane like this compound in a sol-gel formulation is to act as a network terminator. During the sol-gel process, tetra-functional silanes like tetraethyl orthosilicate (B98303) (TEOS) form a highly cross-linked, three-dimensional silica network. nih.gov While this network provides rigidity and hardness, it can also be brittle and prone to cracking, especially in thick films. nih.gov By introducing this compound, which has only one reactive methoxy group, the polymerization of the siloxane chains can be terminated at specific points. This limits the extent of cross-linking, thereby increasing the flexibility and reducing the internal stress of the resulting coating. nih.gov

Furthermore, the dimethyl and ethyl groups attached to the silicon atom are non-polar and hydrophobic. When this compound is incorporated into the coating, these organic groups orient towards the surface, significantly increasing the hydrophobicity of the coating. This enhanced water-repellency provides a superior barrier effect, preventing corrosive species from reaching the underlying metal substrate. lifescienceglobal.commdpi.com Research on similar fluorinated hybrid coatings has shown that increasing the content of hydrophobic sol-gel precursors leads to a direct increase in the water contact angle, a key measure of hydrophobicity. mdpi.com The presence of these organic functionalities allows for precise control over the density and flexibility of the sol-gel network, which is crucial for achieving durable and effective corrosion protection. nih.gov

Polymer Chemistry and Hybrid Material Synthesis

This compound is a valuable reagent in polymer chemistry, particularly in the synthesis of silicon-based polymers and organic-inorganic hybrid materials. Its monofunctional nature allows for precise control over polymer architecture and network morphology.

Synthesis of Polyorganosiloxanes and Silicone Elastomers with Tailored Architectures

In the synthesis of polyorganosiloxanes (silicones) and silicone elastomers, controlling the molecular weight and polymer architecture is essential for achieving desired properties. This compound, possessing a single reactive methoxy group, functions as an end-capping or chain-terminating agent. researchgate.net

The synthesis of polysiloxanes can be achieved through the polycondensation of alkoxysilanes. rsc.orggoogle.com In these reactions, difunctional monomers like dimethyldimethoxysilane form the linear backbone of the polymer, while trifunctional monomers act as cross-linkers. The introduction of a monofunctional silane such as this compound allows for the deliberate termination of polymer chain growth. By carefully controlling the stoichiometry between the chain-extending monomers and the terminating agent, chemists can produce polysiloxanes with a specific, predetermined average molecular weight and a narrower molecular weight distribution. rsc.org This control is fundamental for tailoring the viscosity, mechanical strength, and elasticity of the final silicone products, from viscous fluids to high-modulus elastomers. rsc.orgrsc.org

For instance, in borane-catalyzed polycondensation reactions of hydrosilanes and methoxysilanes, the molecular weight of the resulting copolymers can be finely tuned by varying the stoichiometry of the reactants. rsc.org This principle applies broadly to the creation of silicones with tailored architectures, where monofunctional silanes are used to control the size of the final polymer.

Fabrication of Organic-Inorganic Hybrid Networks with Controlled Morphology

This compound plays a crucial role in controlling this morphology. In hybrid systems synthesized via sol-gel processes, it acts to modify the inorganic network. conicet.gov.arresearchgate.net As the inorganic precursors (e.g., TEOS) hydrolyze and condense to form a silica network, the simultaneous reaction of this compound introduces non-reactive, organic ethyl and dimethyl groups into the structure. researchgate.net

These groups perform two key functions. First, by terminating Si-O-Si chain growth, they limit the size and density of the inorganic domains, preventing large-scale phase separation and promoting a more homogeneous, nanoscale dispersion of the inorganic phase within the organic polymer matrix. acs.orgacs.org Second, the organic functionalities on the silane can improve the compatibility between the hydrophilic inorganic phase and the often hydrophobic organic polymer, leading to a more integrated and stable hybrid material. researchgate.nettue.nl This control over network formation is essential for creating transparent, mechanically robust hybrid materials with tailored thermal and mechanical properties. conicet.gov.ar

The effect of precursor ratios on the mechanical properties of a hybrid network is demonstrated in the table below, based on data from glycerol-derived hybrids. While not using this compound directly, it illustrates how modifying the cross-link density, a function that can be controlled by monofunctional silanes, impacts material performance. conicet.gov.ar

| Stoichiometric Ratio (r) | Glassy Modulus (MPa) | Rubbery Modulus (MPa) | Tan δ Peak Temperature (°C) |

| 0.75 | - | 130 | -43 |

| 1.5 | High | - | 54-70 |

| 3 | - | 720 | - |

| Table based on research findings on hybrid networks, illustrating the impact of cross-link density on mechanical properties. conicet.gov.ar |

Functionalization of Polymeric Backbones via Silane Incorporation

While multifunctional silanes are commonly used to graft functionalities onto polymer backbones, monofunctional silanes like this compound are primarily used for end-functionalization. rsc.orggoogle.com This process involves reacting the monofunctional silane with the reactive termini of a polymer chain.

This "end-capping" strategy is a form of functionalization that can significantly alter the bulk and surface properties of the polymer. tue.nl For example, introducing a silane group at the end of a polymer chain can improve its adhesion to inorganic substrates or fillers by forming covalent bonds (Si-O-Si) with surface hydroxyl groups. tue.nl It can also modify surface energy, leading to improved wetting or hydrophobicity. tue.nl In the context of creating structured copolymers, such as block copolymers, end-functionalization with a reactive silane is a key step in linking different polymer blocks together. rsc.org While this compound itself provides a non-reactive end group, the principle of using monofunctional alkoxysilanes for end-capping is a fundamental technique in advanced polymer synthesis. rsc.org

Catalysis and Catalyst Support Immobilization

In the field of catalysis, the performance of a catalyst is often intrinsically linked to the properties of its support material. This compound can be used to modify these supports, thereby influencing the catalytic process.

Surface Functionalization of Inorganic Supports for Heterogeneous Catalysis

Heterogeneous catalysts often consist of active metal nanoparticles or molecular complexes immobilized on a high-surface-area inorganic support, such as mesoporous silica (e.g., MCM-41) or alumina. mdpi.com The surface of these oxide supports is typically covered with silanol (Si-OH) or aluminol (Al-OH) groups. These groups can be reactive and may negatively interfere with a catalytic reaction or cause the catalyst to leach from the support. mdpi.comutwente.nl

This compound is used for the surface functionalization, or "passivation," of these supports. The methoxy group on the silane reacts with the surface hydroxyl groups, forming a stable, covalent Si-O-Si bond and releasing methanol (B129727) as a byproduct. This reaction effectively caps (B75204) the reactive hydroxyl sites with inert ethyl(dimethyl)silyl groups. utwente.nl

This passivation has several benefits:

Increased Hydrophobicity: The non-polar ethyl and dimethyl groups render the support surface hydrophobic. This can be advantageous in certain organic reactions by preventing the adsorption of water, which might otherwise deactivate the catalyst or lead to unwanted side reactions. mdpi.com

Blocking of Unwanted Active Sites: The native silanol groups on a silica support can sometimes possess their own catalytic activity (e.g., Brønsted acidity), which can lead to undesired side products. Capping these sites ensures that the observed catalytic activity is solely due to the intended immobilized catalyst. jksus.org

Improved Catalyst Stability: By creating a more inert surface, the interaction between the support and the active catalytic species can be controlled, sometimes leading to improved stability and preventing the deactivation or aggregation of the catalyst. utwente.nl

Research has demonstrated the use of similar monofunctional silanes, such as n-dodecyldimethylmethoxysilane, to block residual free silanol groups in catalyst-functionalized microreactors, highlighting the importance of this passivation strategy in creating well-defined and stable heterogeneous catalytic systems. utwente.nl

The following table summarizes data from a study on the esterification reaction using a functionalized silica catalyst, illustrating how surface modification impacts catalytic performance.

| Catalyst | Reaction Temperature (°C) | Conversion (%) |

| MSNs (unfunctionalized) | 90 | 10 |

| MSNs-Pr-SO₃H | 90 | 75 |

| MSNs-Pr-SO₃H | 110 | 93 |

| Table adapted from research on esterification catalysis, showing the significant impact of surface functionalization on reaction conversion. jksus.org |

Covalent Grafting of Catalytic Species via Silane Linkages

The functionalization of solid supports with catalytic species is a cornerstone of heterogeneous catalysis, offering advantages in catalyst recovery and reuse. Alkoxysilanes, including this compound, serve as crucial molecular bridges or coupling agents to covalently attach active catalytic centers to inorganic substrates like silica, zeolites, or metal oxides. dakenchem.comdoi.org

The grafting process typically involves the hydrolysis of the methoxy group (-OCH3) on the silane in the presence of surface hydroxyl (-OH) groups on the support material. nih.gov This reaction forms a reactive silanol (Si-OH) intermediate, which then undergoes a condensation reaction with the support's hydroxyl groups, creating a stable, covalent siloxane (Si-O-Support) bond. acs.orgresearchgate.net In the case of this compound, this process tethers an ethyl(dimethyl)silyl group to the surface.

While the ethyl and methyl groups are chemically inert, the silane linkage itself is the critical component. The tethered group can be part of a larger, more complex molecule that contains a catalytically active moiety. Alternatively, the silane can be used to pre-functionalize a surface, altering its properties (e.g., hydrophobicity) before a catalyst is subsequently immobilized. doi.org For instance, silica surfaces have been modified with various organosilanes to immobilize sulfonic acid groups, creating robust solid acid catalysts. doi.orgsciengine.com Similarly, imidazolium-based ionic liquids, which are effective catalysts for various reactions, have been covalently grafted onto silica supports using silane chemistry. mdpi.comchim.it The choice of silane, including the nature of its alkyl and alkoxy substituents, can influence the density and arrangement of the catalytic sites on the support surface. rsc.orgacs.org

Table 1: Examples of Silane Coupling Agents for Catalyst Immobilization

Reagents and Building Blocks in Synthetic Organic Chemistry

Protection and Deprotection Strategies for Organic Functionalities

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org Organosilanes are widely used to "protect" functional groups with active hydrogens, most notably alcohols. gelest.comsigmaaldrich.com The reaction of an alcohol with a silylating agent like this compound converts the hydroxyl group (-OH) into a silyl (B83357) ether (-OSiR3). masterorganicchemistry.comlibretexts.org

The resulting ethyl(dimethyl)silyl ether is significantly less acidic and nucleophilic than the parent alcohol, rendering it inert to a wide range of reagents, including strong bases (e.g., Grignard reagents), nucleophiles, and many oxidizing and reducing agents. masterorganicchemistry.comlibretexts.org The formation of the silyl ether typically proceeds via an SN2-like mechanism, where the alcohol attacks the silicon atom, and is often facilitated by a base to remove the methanol byproduct. libretexts.org

A key advantage of silyl protecting groups is the ability to tune their stability by varying the steric bulk of the substituents on the silicon atom. wikipedia.org The ethyl(dimethyl)silyl group is sterically smaller than the more common and robust tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, but larger than the highly labile trimethylsilyl (B98337) (TMS) group. wikipedia.org This intermediate stability allows for selective deprotection, where a more labile silyl group could be removed while a more robust one remains intact.

Deprotection, or the removal of the silyl group to regenerate the alcohol, is reliably achieved under mild conditions. gelest.com The Si-O bond is susceptible to cleavage by aqueous acid or, more commonly and selectively, by a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comlibretexts.org The exceptionally strong silicon-fluorine bond provides the thermodynamic driving force for this reaction. masterorganicchemistry.com

Table 2: Relative Stability of Common Silyl Ether Protecting Groups

Data adapted from literature values. wikipedia.org The stability of Ethyl(dimethyl)silyl would be expected to be between that of TMS and TES.

Silylation Reactions for Intermediate Formation and Reactivity Modulation

Beyond its role in protection, silylation is a powerful tool for creating reactive intermediates that enable key chemical transformations. This compound, or more typically its corresponding halide derivative, can be used to generate intermediates such as silyl enol ethers and silyl esters. wikipedia.orgthieme-connect.com

Silyl Enol Ethers: These are versatile intermediates formed by reacting an enolizable ketone or aldehyde with a silylating agent in the presence of a base. wikipedia.org Silyl enol ethers serve as neutral, mild nucleophiles, making them valuable in carbon-carbon bond-forming reactions like the Mukaiyama aldol (B89426) reaction. sioc-journal.cn Their controlled formation and reactivity allow for regioselective functionalization of carbonyl compounds. wikipedia.org

Silyl Esters: Carboxylic acids can be converted to silyl esters through reaction with a silane. thieme-connect.com Silyl esters are more reactive than their alkyl ester counterparts and serve as activated intermediates for the synthesis of other functionalities. thieme-connect.comcore.ac.uk For example, they are readily converted into amides upon reaction with amines, often under mild conditions. This transformation avoids the need for harsh coupling reagents, and the byproducts are typically simple siloxanes. core.ac.uk The use of alkoxysilanes to generate silyl esters in situ is an efficient strategy in modern synthesis. thieme-connect.com

Table 3: Silylated Intermediates in Organic Synthesis

Advanced Separation and Diagnostic Sciences Applications (Methodology Focused, not clinical)

In separation science, particularly in chromatography, the chemical nature of stationary phase surfaces is paramount for achieving efficient and reproducible separations. Alkoxysilanes like this compound are employed to chemically modify the surfaces of support materials, most commonly the fused silica of capillary gas chromatography (GC) columns or the silica gel particles used in high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). google.comelementlabsolutions.com

The primary goal of this surface modification in GC is "deactivation." The inner surface of a fused silica capillary column naturally possesses silanol (Si-OH) groups, which are polar and acidic. elementlabsolutions.com These active sites can interact strongly with polar analytes, leading to undesirable peak tailing, reduced column efficiency, and poor peak shape. By reacting the surface with this compound, these active silanol groups are capped, forming a more inert and less polar ethyl(dimethyl)silyl ether layer. elementlabsolutions.comnih.gov This process improves the analysis of a wide range of compounds by minimizing unwanted surface interactions. nih.gov

In the context of SPE, this same functionalization process is used to create reversed-phase (RP) sorbents. uoa.gr Untreated silica is a polar (normal-phase) sorbent. By covalently bonding hydrophobic groups like ethyl(dimethyl)silyl to the surface, a non-polar stationary phase is created. google.com This RP-SPE sorbent is used to extract non-polar or moderately polar analytes from polar sample matrices, such as water, based on hydrophobic interactions. uoa.gr Various silanes are used to create SPE phases with different hydrophobicities and selectivities. researchgate.net

Table 4: Application of Silanes in Separation Science

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies of Ethyl Dimethyl Methoxysilane Systems

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reaction Pathways

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to establishing the intrinsic properties of the ethyl(dimethyl)methoxysilane molecule. rjpbcs.comq-chem.comwikipedia.org These ab initio approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Calculations begin with geometry optimization, which determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the Si-O, Si-C, and C-O bond lengths, as well as the angles around the central silicon atom. These calculated geometries serve as the foundation for all further computational analysis.

Once the optimized geometry is obtained, electronic properties can be calculated. This includes the distribution of electron density, which reveals the partial atomic charges on each atom. In this compound, the silicon atom is expected to carry a significant positive charge due to the high electronegativity of the attached oxygen atom, making it susceptible to nucleophilic attack, a key step in its hydrolysis.

Furthermore, quantum chemical calculations are invaluable for mapping out reaction pathways. The most critical reaction for alkoxysilanes is hydrolysis, the first step in the sol-gel process and surface modification. nih.gov Theoretical studies on analogous molecules like tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS) have been performed using methods like HF and DFT (e.g., with the B3LYP functional) to calculate the enthalpy changes (ΔH) for each step of the hydrolysis reaction. rjpbcs.com These studies have shown that the thermodynamics of hydrolysis are sensitive to the nature of the alkyl substituents on the silicon atom. rjpbcs.com For instance, calculations have indicated that the hydrolysis of TMOS is exothermic, while the hydrolysis of TEOS is endothermic. rjpbcs.com This suggests that the substituent groups (ethyl, dimethyl, methoxy) on this compound will uniquely influence its hydrolysis thermodynamics. The reaction mechanism, particularly under acid catalysis, can be explored by modeling the protonation of the methoxy (B1213986) group, which facilitates the subsequent attack by a water molecule. rjpbcs.com

Table 1: Representative Calculated Properties of Alkoxysilanes from Quantum Chemical Methods

This table presents typical data obtained for analogous silane (B1218182) systems, illustrating the outputs of quantum chemical calculations. Data for this compound would be determined using similar methodologies.

| Property | Method/Basis Set | Molecule | Calculated Value | Reference |

| Enthalpy of Hydrolysis (Stage 1) | HF/6-31g(d',p') | TEOS | +0.5-1.0 kcal/mol (Endothermic) | rjpbcs.com |

| Enthalpy of Hydrolysis (Stage 1) | DFT/B3LYP | TMOS | ~-1.0 kcal/mol (Exothermic) | rjpbcs.com |

| Activation Energy (Hydrolysis) | DFT/B3LYP | Silyl (B83357) Ester | 31 kJ/mol (Proton Catalyzed) | aip.org |

Molecular Dynamics Simulations for Understanding Polymerization Processes and Interfacial Interactions

While quantum chemistry is excellent for studying single molecules or simple reactions, molecular dynamics (MD) simulations are employed to understand the collective behavior of many molecules over time. MD is particularly suited for exploring the complex processes of polymerization and the interaction of this compound with surfaces. researchgate.net

For studying chemical reactions like polymerization, reactive force fields (ReaxFF) are often used within the MD framework. tandfonline.comresearchgate.netosti.gov ReaxFF can model the formation and breaking of chemical bonds dynamically, allowing for the simulation of hydrolysis and subsequent condensation reactions of large ensembles of silane molecules. mdpi.com Simulations of related alkoxysilanes show the stepwise process: initial hydrolysis of the methoxy group to form a reactive silanol (B1196071) (ethyl(dimethyl)silanol), followed by condensation between silanols or between a silanol and an unreacted methoxy group to form a siloxane (Si-O-Si) bond. researchgate.net These simulations reveal that polymerization can proceed through two primary mechanisms: the addition of single monomers to growing oligomers and the aggregation of larger oligomeric clusters. researchgate.net

MD simulations are also a critical tool for understanding interfacial interactions, such as how this compound behaves at a solid-liquid or liquid-liquid interface. acs.org For example, simulations can model the process of forming a self-assembled monolayer (SAM) on a hydroxylated silica (B1680970) surface. In such a simulation, a virtual box containing this compound molecules and a solvent is brought into contact with a silica slab. acs.org The simulation tracks the movement and reactions of the silane molecules as they diffuse to the surface, hydrolyze, and form covalent Si-O-Si bonds with the surface silanols. tandfonline.comacs.org These studies provide insights into the grafting density, orientation of the molecules on the surface, and the resulting morphology of the organic layer. acs.org

Kinetic Modeling of Complex Hydrolysis, Condensation, and Polymerization Systems

The fundamental reactions in the system are hydrolysis and condensation: nih.gov

Hydrolysis: ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

Water-producing Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol-producing Condensation: ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

The rates of these reactions are strongly influenced by several factors, including the water-to-silane ratio, pH, type and concentration of catalyst (acid or base), solvent, and temperature. nih.govd-nb.info Kinetic studies, often employing techniques like NMR or FTIR to monitor the concentration of species over time, are used to develop mathematical models. researchgate.netacs.org Typically, hydrolysis is modeled as a pseudo-first-order reaction with respect to the silane concentration, while condensation is treated as a second-order reaction. nih.govd-nb.info